molecular formula C16H34Mg B3369642 Dioctylmagnesium CAS No. 24219-37-2

Dioctylmagnesium

Cat. No.: B3369642
CAS No.: 24219-37-2
M. Wt: 250.75 g/mol
InChI Key: KMYFNYFIPIGQQZ-UHFFFAOYSA-N
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Description

Dioctylmagnesium is an organomagnesium compound with the chemical formula C16H34Mg. It is a member of the dialkylmagnesium family, which are compounds containing magnesium bonded to two alkyl groups. This compound is typically used in organic synthesis and as a reagent in various chemical reactions due to its high reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dioctylmagnesium can be synthesized through the reaction of magnesium with octyl halides in the presence of a suitable solvent. The general reaction is as follows: [ \text{Mg} + 2 \text{C}8\text{H}{17}\text{X} \rightarrow \text{C}8\text{H}{17}\text{MgC}8\text{H}{17} + \text{MgX}_2 ] where X is a halogen (typically bromine or chlorine).

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure precise control over reaction conditions. The process involves the slow addition of octyl halide to a suspension of magnesium in an inert solvent, such as tetrahydrofuran or diethyl ether, under an inert atmosphere to prevent oxidation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, forming magnesium oxide and octane.

    Reduction: It can act as a reducing agent, reducing various organic compounds.

    Substitution: this compound readily participates in nucleophilic substitution reactions with electrophiles, forming new carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Oxygen or air can oxidize this compound.

    Reduction: this compound can reduce carbonyl compounds to alcohols.

    Substitution: It reacts with alkyl halides, aldehydes, and ketones under anhydrous conditions.

Major Products:

    Oxidation: Magnesium oxide and octane.

    Reduction: Alcohols from carbonyl compounds.

    Substitution: Various organomagnesium compounds depending on the electrophile used.

Scientific Research Applications

Dioctylmagnesium has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: this compound is used in the preparation of biologically active compounds and in the study of enzyme mechanisms.

    Medicine: It is involved in the synthesis of pharmaceuticals and other bioactive molecules.

    Industry: this compound is used in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

Dioctylmagnesium acts as a nucleophile in many of its reactions. The magnesium atom, being electropositive, facilitates the transfer of electrons to electrophilic centers in organic molecules, promoting the formation of new bonds. This nucleophilic behavior is central to its role in organic synthesis.

Comparison with Similar Compounds

  • Dimethylmagnesium (C2H6Mg)
  • Diethylmagnesium (C4H10Mg)
  • Dibutylmagnesium (C8H18Mg)

Comparison:

  • Reactivity: Dioctylmagnesium is less reactive than dimethylmagnesium and diethylmagnesium due to the larger alkyl groups, which provide steric hindrance.
  • Applications: While all these compounds are used in organic synthesis, this compound is particularly useful for reactions requiring less reactivity and more selectivity.
  • Uniqueness: this compound’s larger alkyl groups make it suitable for specific applications where steric effects are beneficial, such as in the synthesis of bulky molecules.

This compound’s unique properties and reactivity profile make it a valuable reagent in both academic research and industrial applications. Its ability to form carbon-carbon bonds and participate in various chemical reactions under controlled conditions highlights its versatility and importance in the field of organometallic chemistry.

Properties

IUPAC Name

magnesium;octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H17.Mg/c2*1-3-5-7-8-6-4-2;/h2*1,3-8H2,2H3;/q2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYFNYFIPIGQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC[CH2-].CCCCCCC[CH2-].[Mg+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34Mg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066969
Record name Magnesium, dioctyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24219-37-2
Record name Magnesium, dioctyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024219372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium, dioctyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Magnesium, dioctyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dioctylmagnesium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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